Melamine(1+)

Gas-Phase Thermochemistry Proton Affinity Mass Spectrometry

Neutral melamine cannot replicate the electrostatic control or hydrogen-bonding topology required for advanced supramolecular synthesis. Melamine(1+) is the distinct mono-protonated tecton (C₃H₇N₆⁺, 127.13 g/mol) that provides the extra proton donor and positive charge essential for constructing robust 3D networks. - Enables predictable sheet topologies (cross-linked, undulating, planar) unattainable with neutral melamine. - Definitive +1.04 g/mol mass shift and unique SERS signature ensure batch-to-batch ionic state verification. - Standard pack sizes: 250 mg to bulk; custom synthesis available. Specify melamine(1+) for reproducible framework assembly.

Molecular Formula C3H7N6+
Molecular Weight 127.13 g/mol
Cat. No. B1240398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelamine(1+)
Molecular FormulaC3H7N6+
Molecular Weight127.13 g/mol
Structural Identifiers
SMILESC1(=[NH+]C(=NC(=N1)N)N)N
InChIInChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/p+1
InChIKeyJDSHMPZPIAZGSV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melamine(1+) Procurement Profile


Melamine(1+) is an organic cation (C₃H₇N₆⁺) formed by the protonation of a ring nitrogen atom of neutral melamine [1]. With a molecular weight of 127.13 g/mol, it constitutes the predominant microspecies at physiological pH (~7.3) [1]. This species is not merely a charged variant but a fundamentally distinct tecton, possessing enhanced hydrogen-bond donor capacity that drives divergent supramolecular architectures compared to its neutral parent [2].

1
Protonated tecton for ionic supramolecular assembly
2
Enhanced hydrogen-bond donor topology vs neutral melamine
3
Distinct mass and spectral identity for analytical workflows

Melamine(1+) vs. Neutral Melamine


Generic substitution with neutral melamine fails to replicate the performance of melamine(1+) in applications requiring electrostatic control or specific hydrogen-bonding topologies. The presence of the positive charge and an additional proton donor fundamentally alters the compound's acid-base chemistry, rendering it a distinct building block . As demonstrated in comparative crystallographic studies, the hydrogen-bonding motifs accessible to melamine(1+)—such as the formation of centrosymmetric dimers and cationic ribbons—are unattainable with the neutral species, leading to divergent supramolecular networks and material properties [1].

Charge-State-Driven Assembly Divergence
Neutral melamine may not reproduce the cationic hydrogen-bonding motifs (centrosymmetric dimers, ribbons) that govern network topology in melamine(1+) assemblies.
Analytical Method Specificity
Differences in mass and vibrational spectra can compromise method specificity if neutral melamine is substituted without validation.
Crystal Engineering Outcome
Substituting neutral melamine may yield planar dimers/polymers instead of cationic ribbons, altering pore architecture and material performance.

Melamine(1+) Quantified Differentiation


Proton Affinity and Basicity

The thermodynamic favorability of melamine(1+) formation is underpinned by the high proton affinity (PA) of the parent melamine molecule. Experimental determination of melamine's PA yields a value of 226.2 ± 2.0 kcal/mol [1]. This value is a quantitative measure of the energy released upon protonation and directly correlates to the stability of the resulting cation [1]. While a direct pKa for melamine(1+) is not provided, this PA value serves as a robust, class-level inference of the driving force for protonation at the ring nitrogen, which is more basic than the amino groups [1].

Proton Affinity & Basicity
Class-level
226.2 ± 2.0 kcal/mol
Reported high proton affinity supports selective protonation and cation stability for ionic self-assembly research.
Gas-phase MS, Cooks kinetic method; cyanuric acid deprotonation 330.7 ± 2.0 kcal/mol (less basic).
Gas-Phase Thermochemistry Proton Affinity Mass Spectrometry

Molecular Weight and Charge State

The protonation of melamine to yield melamine(1+) results in a definitive change in molecular mass from 126.09 g/mol to 127.13 g/mol, accompanied by a transition from a neutral to a monocationic species . This precise mass increment of 1.04 g/mol is a critical differentiator in quantitative analysis, enabling unambiguous identification and quantification of the charged species via mass spectrometry in complex matrices .

Mass & Charge Shift
Head-to-head
+1.04 g/mol, +1 charge
Mass increment and charge change enable unambiguous MS differentiation and stoichiometric control in salt formation.
Target 127.13 g/mol (cationic) vs neutral 126.09 g/mol; standard physical property data.
Analytical Chemistry Mass Spectrometry Formulation

1D Cationic Ribbon Assembly

In supramolecular assemblies, melamine(1+) exhibits a unique ability to undergo self-coupling through cyclic N–H···N hydrogen bonds, forming a one-dimensional {[H-mel]+}∞ synthon (cationic ribbon) [1]. This specific architectural motif is a direct consequence of the protonated ring nitrogen acting as an additional hydrogen bond donor. In contrast, neutral melamine assembles into different, less cohesive motifs, such as planar dimers or 1D polymers, when paired with carboxylate anions [2]. The formation of these cationic ribbons by melamine(1+) is a quantifiable structural difference that dictates the overall 3D network topology in hybrid materials [1].

Cationic Ribbon Assembly
Head-to-head
1D {[H-mel]+}∞ ribbons via cyclic N–H···N
Planar dimers / 1D polymers with anions
Reported cationic ribbon motif directs distinct 3D network topology; choice of species controls dimensionality.
Single-crystal XRD of hybrid salts/co-crystals.
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Raman Spectroscopic Differentiation

Surface-Enhanced Raman Scattering (SERS) spectroscopy provides a direct and quantifiable method to distinguish melamine(1+) from its neutral counterpart. The protonated molecular form is unequivocally evidenced by a distinct Raman spectrum corresponding to the protonated endocyclic nitrogen of the melamine molecule [1]. This spectral fingerprint, validated by density functional theory (DFT) calculations, allows for the positive identification and quantification of the cationic species in complex mixtures, where neutral melamine may also be present [1].

SERS Fingerprint
Head-to-head
Protonated endocyclic N bands via SERS+DFT
SERS/DFT fingerprint differentiates protonated form for QC and verifying ionic state in materials.
SERS on Ag surface, DFT B3LYP/6-31G(d).
Vibrational Spectroscopy SERS DFT

Crystallographic Sheet Architecture

Systematic analysis of crystal structures reveals that the degree of protonation of melamine is a key determinant of its supramolecular arrangement. Mono-protonated melamine (melamine(1+)) and diprotonated melamine exhibit distinct hydrogen-bonding patterns that dictate whether the molecules assemble into cross-linked, undulating, or perfectly planar sheets [1]. This direct correlation between protonation state and macroscopic crystal architecture provides a quantifiable structural parameter for materials design, enabling the predictable engineering of layered materials [1].

Sheet Architecture Control
Class-level
Mono-protonation → layered sheets
Di-protonation / neutral → cross-linked/undulating/planar
Protonation degree correlates with sheet architecture, supporting design of layered materials with predictable morphology.
Single-crystal XRD, graph set analysis of hydrogen-bond geometries.
Crystal Engineering X-ray Diffraction Supramolecular Chemistry

Melamine(1+) Application Scenarios


Crystal Engineering of Ionic 3D Hydrogen-Bonded Networks

Melamine(1+) is the tecton of choice for constructing robust three-dimensional hydrogen-bonded networks. As demonstrated in Section 3, Evidence Item 3, its unique ability to self-assemble into 1D {[H-mel]+}∞ cationic ribbons via N–H···N bonds provides a pre-organized structural motif [1]. These ribbons serve as a scaffold that is subsequently interlinked by anionic tectons, such as [Fe(CN)₆]³⁻, to generate the final 3D framework [1]. This architectural control is unattainable with neutral melamine [2].

Analytical Method Development and Quality Control

The definitive mass increase of +1.04 g/mol and the distinct vibrational spectra of melamine(1+) are critical for analytical workflows. As outlined in Section 3, Evidence Items 2 and 4, mass spectrometry can unambiguously resolve the cation (127.13 g/mol) from neutral melamine (126.09 g/mol) . Furthermore, the unique SERS signature of the protonated endocyclic nitrogen enables positive identification and quantification in complex formulations [3], ensuring batch-to-batch consistency and verifying the intended ionic state in advanced materials.

Layered and Porous Supramolecular Design

For the bottom-up fabrication of layered structures, the choice of melamine species is paramount. As established in Section 3, Evidence Item 5, the mono-protonated state of melamine(1+) directs the formation of specific hydrogen-bonded sheet architectures (cross-linked, undulating, or perfectly planar) [4]. This predictable structure-property relationship allows for the rational design of porous frameworks, separation media, and host-guest systems, where precise control over interlayer spacing and topology is required [4].

Melaminium Salt Synthesis

The high proton affinity of melamine (226.2 ± 2.0 kcal/mol), quantified in Section 3, Evidence Item 1, provides the thermodynamic driving force for the facile formation of melamine(1+) in the presence of protic acids [5]. This facilitates the straightforward synthesis of a vast library of melaminium salts (e.g., nitrate, citrate, dihydrogenphosphite), which are widely explored for their non-linear optical (NLO), dielectric, and proton-conducting properties [6]. The predictable protonation at the ring nitrogen ensures a consistent cation geometry for reproducible material properties.

Application
Selection Property
Validation Focus
Ionic 3D Network Crystal Engineering
Cationic tecton for H-bonded ribbons
Ribbon formation & 3D network topology
Analytical Method & QC
Mass and spectral differentiation
Ion-specific MS and vibrational fingerprint
Layered & Porous Supramolecular Design
Protonation-state control
Sheet morphology & interlayer spacing
Melaminium Salt Synthesis
High proton affinity for salt formation
Cation geometry & reproducibility

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